Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl-
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Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-N,1-di-2-pyridinyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of catalysts, such as copper, to facilitate the cyclocondensation reaction .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, thereby blocking their activity . In medicinal applications, they may interact with cellular receptors or DNA to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features and are also studied for their potential medicinal applications.
Purine Analogues: Pyrazolo[1,5-a]pyrimidines are structurally similar to purines and can act as antimetabolites in purine biochemical reactions.
Uniqueness
What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their versatile synthetic accessibility and their significant photophysical properties, which make them valuable in both medicinal chemistry and material science .
Properties
CAS No. |
87948-82-1 |
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Molecular Formula |
C17H12N6O2 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H12N6O2/c24-16(21-13-5-1-3-8-18-13)12-11-20-15-7-10-22(23(15)17(12)25)14-6-2-4-9-19-14/h1-11H,(H,18,21,24) |
InChI Key |
LDMXTSOXDOYDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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